

norfloxacin spectrophotometric determination colorimetric methods

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Compound Focus: Norfloxacin

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Introduction to Norfloxacin Spectrophotometric Analysis

Norfloxacin is a broad-spectrum synthetic antibacterial agent from the fluoroquinolone class, primarily used to treat urinary tract infections and other bacterial diseases [1]. Its molecular structure enables it to form complexes and undergo redox reactions, making it suitable for **spectrophotometric determination** [2] [3].

Spectrophotometric methods are favored in pharmaceutical analysis due to their **cost-effectiveness, simplicity, and accessibility** compared to more complex techniques like HPLC [2]. These methods are particularly valuable for **routine quality control** in pharmaceutical formulations and clinical monitoring in biological samples.

The following sections provide detailed experimental protocols for three key spectrophotometric methods, their validation parameters, and practical applications.

Detailed Experimental Protocols

Method 1: Ferric-Phenanthroline Complex Formation (Method A)

1. Principle **Norfloxacin** reduces Fe(III) to Fe(II) in an acidic medium. The resulting Fe(II) forms a red-colored complex with 1,10-phenanthroline, which is measured at 511 nm [2] [3].

2. Reagents

- **Fe(III) solution (0.002 M)**: Dissolve 0.054 g of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in distilled water and dilute to 50 mL.
- **1,10-Phenanthroline solution (0.006 M)**: Dissolve 0.0594 g of 1,10-phenanthroline in 5 mL ethanol and dilute to 50 mL with distilled water.
- **Norfloxacin stock solution (100 $\mu\text{g}/\text{mL}$)**: Dissolve 0.005 g of pure **norfloxacin** in distilled water with heating (60°C), then dilute to 50 mL. Prepare fresh working standards by dilution [2] [4].

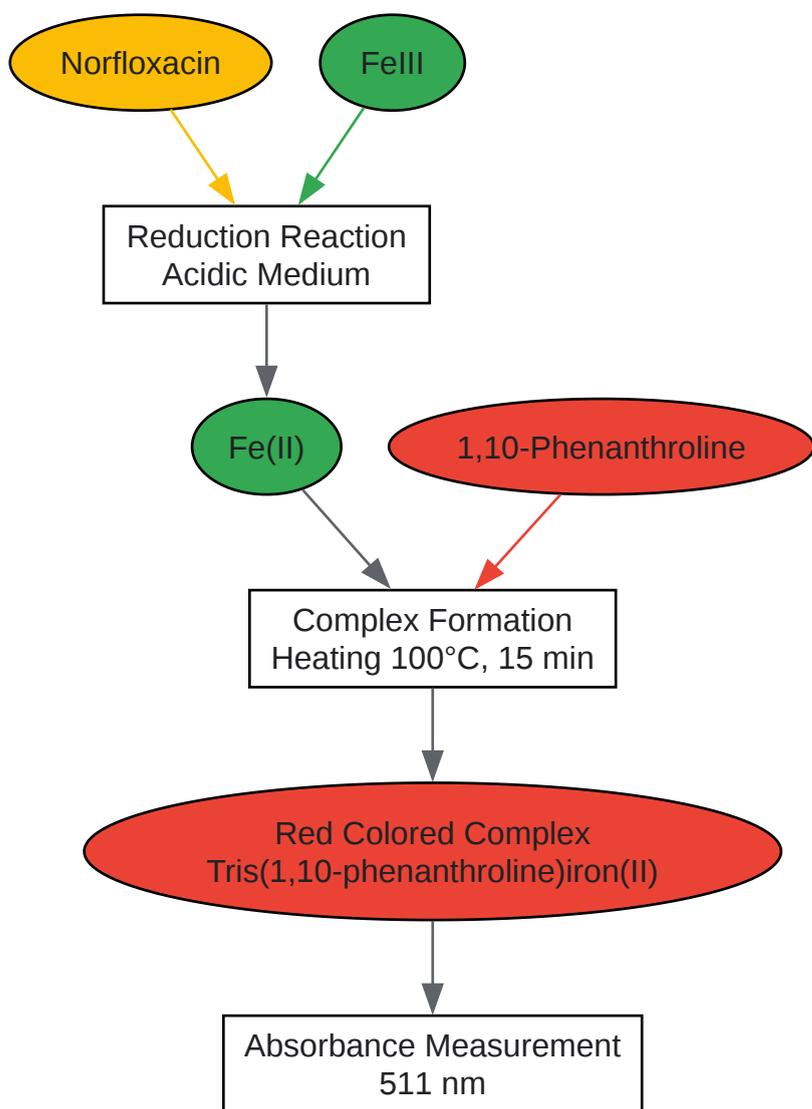
3. Procedure

- Pipette appropriate volumes of **norfloxacin** working standard (1–30 $\mu\text{g}/\text{mL}$) into test tubes.
- Add 0.5 mL of 0.002 M Fe(III) solution and 1.5 mL of 0.006 M 1,10-phenanthroline solution.
- Heat the mixture at 100°C for 15 minutes in a water bath.
- Cool and dilute to 10 mL with distilled water.
- Measure the absorbance at **511 nm** against a reagent blank [2].

4. Optimization

- **Heating time and temperature**: Maximum color development occurs at 100°C for 15 minutes [4].
- **Fe(III) concentration**: 0.002 M provides optimal reduction and complex formation [4].

The following diagram illustrates the reaction pathway and procedural workflow:



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Method 2: Cerium(IV) Oxidation with Methyl Orange (Method B)

1. Principle **Norfloxacin** reduces Ce(IV) to Ce(III) in an acidic medium. The remaining Ce(IV) reacts with methyl orange, decreasing its color intensity, which is measured at 508 nm [2] [3].

2. Reagents

- **Ce(IV) solution (3.0×10^{-3} M)**: Dissolve 0.0606 g of $\text{Ce}(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$ in 50 mL of 2.5 M nitric acid and dilute to 50 mL with distilled water.
- **Methyl orange solution (8×10^{-4} M)**: Dissolve 0.1304 g of methyl orange in distilled water and dilute to 50 mL.

- **Nitric acid (2.5 M):** Dilute 8.0 mL of concentrated nitric acid to 50 mL with distilled water.
- **Norfloxacin stock solution (100 µg/mL):** Prepared as in Method A [2] [4].

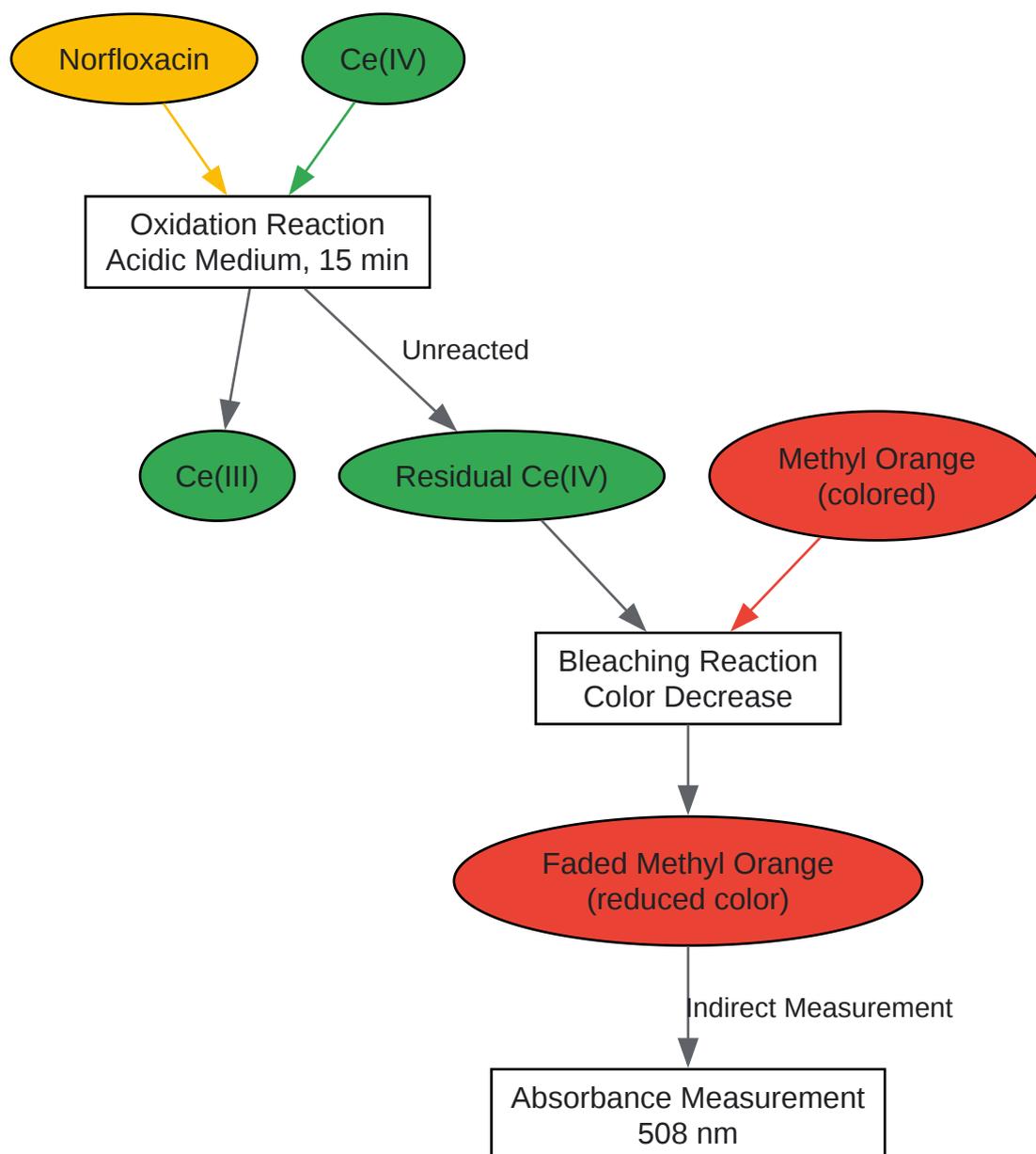
3. Procedure

- Pipette **norfloxacin** working standard (1–15 µg/mL) into 10 mL volumetric flasks.
- Add 2.5 mL of 2.5 M nitric acid and 1.5 mL of 3.0×10^{-3} M Ce(IV) solution.
- Let stand for 15 minutes with occasional shaking.
- Add 1.5 mL of 8×10^{-4} M methyl orange solution and dilute to volume with distilled water.
- Measure the absorbance at **508 nm** against a reagent blank [2] [3].

4. Optimization

- **Reaction time:** 15 minutes for complete oxidation of **norfloxacin**.
- **Acidity:** 2.5 M nitric acid provides optimal reaction medium [2].

The following diagram illustrates this indirect determination method:



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Method 3: Bromophenol Blue Ion-Pair Complex

1. Principle **Norfloxacin** forms a yellow-colored ion-pair complex with bromophenol blue in acetate buffer (pH 4.1), measurable at 416 nm [5].

2. Reagents

- **Bromophenol blue solution:** 0.1% w/v in methanol.

- **Acetate buffer (pH 4.1):** Prepare 0.1 M sodium acetate and adjust pH with acetic acid.
- **Norfloxacin stock solution (100 µg/mL):** Prepared as in previous methods.

3. Procedure

- Pipette **norfloxacin** standard solution (5–150 µg/mL) into separatory funnel.
- Add 2 mL of acetate buffer (pH 4.1) and 2 mL of bromophenol blue solution.
- Shake well and allow layers to separate.
- Measure the absorbance of the organic layer at **416 nm** against a reagent blank [5].

Method Validation and Performance Characteristics

All analytical methods must be validated to ensure reliability, accuracy, and precision. The following table compares the key performance characteristics of the described methods:

Table 1: Method Validation Parameters for Norfloxacin Spectrophotometric Determination

Parameter	Fe(III)-Phenanthroline Method	Ce(IV)-Methyl Orange Method	Bromophenol Blue Method
Linear Range (µg/mL)	1.0–30.0 [2]	1.0–15.0 [2]	5.0–150.0 [5]
Wavelength (nm)	511 [2]	508 [2]	416 [5]
Correlation Coefficient (R ²)	0.9879 [2]	0.9966 [2]	0.9998 [5]
LOD (µg/mL)	1.098 [2]	2.875 [2]	Not specified
LOQ (µg/mL)	1.111 [2]	3.368 [2]	Not specified
Precision (% RSD)	<2% [2]	<2% [2]	<2% [5]

Table 2: Applications and Advantages of Different Methods

Method	Applications	Advantages	Limitations
Fe(III)-Phenanthroline	Pharmaceutical formulations [2]	Direct measurement, good sensitivity	Requires heating step
Ce(IV)-Methyl Orange	Pharmaceutical formulations, human plasma, urine [2] [3]	Applicable to biological samples, no heating	Indirect measurement, more steps
Bromophenol Blue	Pharmaceutical formulations [5]	Simple procedure, wide linear range	pH sensitivity

Application to Real Samples

Pharmaceutical Formulations

- **Tablet analysis:** Weigh and powder twenty tablets. Transfer powder equivalent to 10 mg **norfloxacin** to a 100 mL volumetric flask, add about 70 mL distilled water, sonicate for 15 minutes, and dilute to volume with distilled water. Filter, then dilute filtrate to obtain concentrations within working range [2].
- **Recovery studies:** Percentage recoveries ranged from **98.74% to 103.43%** for both methods, indicating high accuracy without interference from excipients [2] [3].

Biological Samples (Method B only)

- **Plasma/urine preparation:** Mix 1 mL of sample with 6 mL of acetonitrile and 2.5 mL of standard **norfloxacin** solution.
- **Deproteinization:** Centrifuge at 3500 rpm for 10 minutes.
- **Dilution:** Dilute the clear supernatant to 25 mL with distilled water.
- **Analysis:** Analyze appropriate aliquots using the Ce(IV)-Methyl Orange method [2].
- **Recovery:** Percentage recoveries ranged from **98.17% to 100.85%**, demonstrating method suitability for biological samples [2].

Discussion & Analytical Considerations

The described methods offer **cost-effective alternatives** to HPLC for routine **norfloxacin** determination. The **Fe(III)-Phenanthroline method** provides better sensitivity with lower LOD and LOQ values, while the **Ce(IV)-Methyl Orange method** offers the advantage of biological sample application [2].

For laboratories requiring **simultaneous determination** of multiple fluoroquinolones, **multicomponent kinetic spectrophotometric methods with chemometrics** provide an advanced solution, though they require specialized software and expertise [6].

When implementing these methods, consider that **norfloxacin** is **photosensitive** [7]. Conduct analyses under **controlled lighting** and use **amber-colored glassware** when possible to prevent photodegradation.

Conclusion

These application notes provide detailed protocols for three spectrophotometric methods for **norfloxacin** determination. The **Fe(III)-Phenanthroline** and **Ce(IV)-Methyl Orange** methods have been comprehensively validated according to scientific standards [2] [3], while the **Bromophenol Blue** method offers a simpler alternative for formulations [5].

The choice of method depends on specific needs: the **Fe(III)-Phenanthroline method** for sensitivity in pharmaceutical analysis, or the **Ce(IV)-Methyl Orange method** when biological sample application is required.

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